molecular formula C10H9NS B11768765 5-Methylquinoline-8-thiol CAS No. 66493-38-7

5-Methylquinoline-8-thiol

Cat. No.: B11768765
CAS No.: 66493-38-7
M. Wt: 175.25 g/mol
InChI Key: BCGPICVOCDHMIC-UHFFFAOYSA-N
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Description

5-Methylquinoline-8-thiol is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is composed of a benzene ring fused with a pyridine ring The addition of a methyl group at the 5th position and a thiol group at the 8th position of the quinoline ring gives rise to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylquinoline-8-thiol can be achieved through several methods. One common approach involves the cyclization of acetanilides. For instance, the intramolecular cyclization of acetanilide by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 hours can provide access to quinoline derivatives . Another method involves the Doebner–von Miller reaction, which is a classical synthesis protocol for constructing quinoline scaffolds .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green and sustainable chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Such approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methylquinoline-8-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiol group at the 8th position is particularly reactive and can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

    Reduction: Reducing agents like lithium aluminum hydride can reduce quinoline derivatives to their corresponding amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while nucleophilic substitution can introduce various functional groups at the 8th position.

Scientific Research Applications

5-Methylquinoline-8-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylquinoline-8-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cell death . These interactions make it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methyl group and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

66493-38-7

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

5-methylquinoline-8-thiol

InChI

InChI=1S/C10H9NS/c1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-6,12H,1H3

InChI Key

BCGPICVOCDHMIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)S

Origin of Product

United States

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